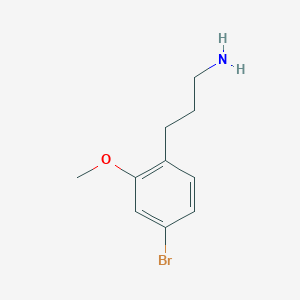

3-(4-Bromo-2-methoxyphenyl)propan-1-amine

Description

3-(4-Bromo-2-methoxyphenyl)propan-1-amine (C${10}$H${14}$BrNO, MW 244.13 g/mol) is a primary amine featuring a propane chain linked to a substituted aromatic ring. The aryl group contains a bromine atom at the para position and a methoxy group at the ortho position. This structural motif is significant in medicinal chemistry due to the electronic and steric effects of the substituents, which influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

3-(4-bromo-2-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXURAAPXMZEYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenyl)propan-1-amine typically involves the bromination of 4-methoxyphenylpropan-1-amine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(4-Methoxyphenyl)propan-1-amine.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 3-(4-Bromo-2-methoxyphenyl)propan-1-one.

Reduction: Formation of 3-(4-Methoxyphenyl)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

- Bromination : The primary method for synthesizing 3-(4-Bromo-2-methoxyphenyl)propan-1-amine involves the reaction of 4-methoxyphenylpropan-1-amine with bromine.

- Oxidation and Reduction : The compound can undergo oxidation to form ketones or aldehydes and can be reduced to yield derivatives such as 3-(4-Methoxyphenyl)propan-1-amine .

Chemistry

3-(4-Bromo-2-methoxyphenyl)propan-1-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Biology

Research indicates that this compound interacts with biological receptors and enzymes, making it a candidate for studying receptor modulation. Its potential biological activity suggests applications in pharmacology and biochemistry .

Medicine

The compound is being investigated for its therapeutic potential, particularly in targeting neurological disorders. Its structural similarity to known psychoactive compounds positions it as a promising candidate for drug development aimed at treating conditions such as depression or anxiety .

Industry

In industrial applications, 3-(4-Bromo-2-methoxyphenyl)propan-1-amine is utilized in the production of specialty chemicals. Its reactivity allows it to serve as a building block for synthesizing various materials used in pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and methoxy group on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

- (R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine (CAS 1213343-10-2): Structure: The amine group is at the terminal (C1) position of the propane chain. Impact: Terminal amines generally exhibit higher basicity and stronger hydrogen-bonding capacity compared to internal isomers. This isomer may show enhanced solubility in polar solvents . Applications: Noted in asymmetric synthesis for chiral intermediates .

Substituent Variations on the Aromatic Ring

- 3-[(4-Methoxyphenyl)oxy]propan-1-amine (): Structure: Ether linkage instead of direct aryl attachment. Activity: Used in synthesizing RyR2-stabilizing compounds for cardiovascular applications .

- Naphthyloxy and Styrylphenoxy Derivatives (): Examples:

- (E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine (OX03771): Inhibits squalene synthase (EC$_{50}$ 526 nM).

- D01 (naphthyloxy derivative): Dual serotonin transporter (SERT) and KCNQ/M-channel inhibitor.

Functional Group Modifications

- Piperazinyl and Morpholinyl Derivatives ():

- Examples :

- 3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]propan-1-amine: Anticonvulsant activity.

- N-(4-(2-(3-morpholinopropylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine: Targets CNS receptors. Impact: Secondary or tertiary amines exhibit reduced basicity but improved pharmacokinetic profiles. The primary amine in the target compound may favor covalent interactions in drug design .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | MW (g/mol) | H-Bond Donors | H-Bond Acceptors | LogP* | Key Applications |

|---|---|---|---|---|---|---|

| 3-(4-Bromo-2-methoxyphenyl)propan-1-amine | C${10}$H${14}$BrNO | 244.13 | 1 | 3 | ~2.5 | Intermediate in drug synthesis |

| (R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine | C${10}$H${14}$BrNO | 244.13 | 1 | 3 | ~2.5 | Chiral building block |

| 3-[(4-Methoxyphenyl)oxy]propan-1-amine | C${10}$H${15}$NO$_2$ | 181.23 | 1 | 3 | ~1.8 | RyR2 stabilizers |

| OX03771 (styrylphenoxy derivative) | C${17}$H${19}$NO | 253.34 | 1 | 2 | ~3.2 | Squalene synthase inhibition |

| D01 (naphthyloxy derivative) | C${20}$H${22}$N$_2$OS | 350.47 | 1 | 3 | ~4.0 | Antidepressant and cognition enhancer |

*LogP values estimated using fragment-based methods.

Biological Activity

3-(4-Bromo-2-methoxyphenyl)propan-1-amine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound's structure suggests interactions with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a bromo substituent on the aromatic ring and a methoxy group, which can influence its lipophilicity and ability to cross biological membranes. Its chemical formula is , with a molecular weight of approximately 244.11 g/mol.

1. Pharmacological Potential

Research indicates that compounds with similar structures to 3-(4-Bromo-2-methoxyphenyl)propan-1-amine may exhibit various pharmacological properties, including:

- Antimicrobial Activity : Compounds derived from phenethylamines have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .

- Psychoactive Effects : Similar compounds have been associated with psychoactive properties, which could lead to applications in treating neurological disorders .

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the bromo and methoxy groups can enhance receptor binding affinity and selectivity.

Case Studies

- Antimicrobial Studies : A study highlighted the synthesis of novel antimicrobial agents based on phenethylamine derivatives. These compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating that 3-(4-Bromo-2-methoxyphenyl)propan-1-amine could be similarly effective .

- Psychoactive Substance Identification : In cases of intoxication involving novel psychoactive substances, the identification of derivatives such as 25B-NBOMe has drawn parallels to compounds like 3-(4-Bromo-2-methoxyphenyl)propan-1-amine, suggesting a need for further research into their safety profiles and effects .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.